molecular formula C13H8FNO B2698023 2-(3-Fluorophenyl)-1,3-benzoxazole CAS No. 20000-61-7

2-(3-Fluorophenyl)-1,3-benzoxazole

Cat. No.: B2698023
CAS No.: 20000-61-7
M. Wt: 213.211
InChI Key: CVPWQTJXZQGYLA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, under reflux conditions. The general reaction scheme is as follows:

2-Aminophenol+3-Fluorobenzoyl chlorideThis compound+HCl\text{2-Aminophenol} + \text{3-Fluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Aminophenol+3-Fluorobenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Fluorophenyl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-benzoxazole: Lacks the fluorine atom, resulting in different chemical properties.

    2-(4-Fluorophenyl)-1,3-benzoxazole: The fluorine atom is positioned differently, affecting its reactivity and applications.

    2-(3-Chlorophenyl)-1,3-benzoxazole: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.

Uniqueness

2-(3-Fluorophenyl)-1,3-benzoxazole is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWQTJXZQGYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20000-61-7
Record name 2-(3-fluorophenyl)-1,3-benzoxazole
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